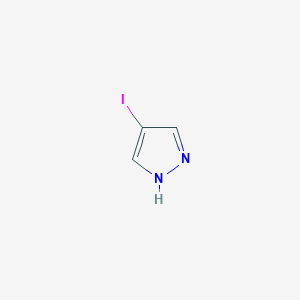

4-Iodopyrazole

描述

属性

IUPAC Name |

4-iodo-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3IN2/c4-3-1-5-6-2-3/h1-2H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLNQWPTUJJYTTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30188244 | |

| Record name | 4-Iodopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3469-69-0 | |

| Record name | 4-Iodopyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3469-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodopyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003469690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Iodopyrazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02721 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Iodopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodo-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-IODOPYRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F33UJD465Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

108-110 °C | |

| Record name | 4-Iodopyrazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02721 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Iodopyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-iodopyrazole, a key building block in medicinal chemistry and organic synthesis. Its utility in the development of targeted therapies, such as c-Met inhibitors, underscores its significance in modern drug discovery.[1] This document details various synthetic methodologies, experimental protocols, and in-depth characterization data.

Synthesis of this compound

The selective introduction of an iodine atom at the C4 position of the pyrazole (B372694) ring is a crucial transformation. Several methods have been developed, ranging from classical electrophilic iodination to modern catalytic systems. The choice of method often depends on the substrate's reactivity, desired scale, and environmental considerations.

Common Synthetic Routes:

-

Direct Iodination with Iodine and an Oxidant: This is the most common approach. An oxidizing agent is used to generate a more electrophilic iodine species (I+) in situ, which then attacks the electron-rich pyrazole ring.

-

Using N-Iodosuccinimide (NIS): NIS is a mild and convenient source of electrophilic iodine, often used under acidic conditions.

-

Electrophilic Cyclization: This method involves the cyclization of suitably functionalized acyclic precursors, such as α,β-alkynic hydrazones, in the presence of molecular iodine.[2]

A summary of various synthetic approaches is presented below.

Detailed Experimental Protocols

This section provides detailed methodologies for key synthetic procedures cited in the literature.

Protocol 1: Iodination using Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) and Iodine

This method is effective for the regioselective iodination of pyrazoles, including those with electron-withdrawing groups.[3][4]

-

Procedure:

-

A solution of the starting pyrazole (1.0 mmol), ceric ammonium nitrate (CAN) (1.1 mmol, 603 mg), and elemental iodine (1.3 mmol, 330 mg) in acetonitrile (B52724) (MeCN, 6 mL) is refluxed overnight.[3]

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

After completion, the solvent is removed under reduced pressure (in vacuo).

-

The residue is dissolved in dichloromethane (B109758) (DCM, 15 mL) and washed with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃, 5 mL) to quench excess iodine, followed by water (10 mL).

-

The organic layer is separated, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filtered.

-

The solvent is evaporated, and the crude product is purified by column chromatography on silica (B1680970) gel.

-

Protocol 2: Iodination using N-Iodosuccinimide (NIS)

This protocol is suitable for substrates that may be sensitive to stronger oxidizing conditions.

-

Procedure:

-

To a solution of the pyrazole (1.0 mmol) in glacial acetic acid (1 mL), a solution of N-iodosuccinimide (NIS) (1.5 mmol, 338 mg) in trifluoroacetic acid (TFA, 1 mL) is added.

-

The resulting mixture is heated at 80 °C overnight.

-

The solution is cooled to room temperature and diluted with DCM (60 mL).

-

The mixture is washed sequentially with saturated aqueous Na₂S₂O₃ (2 x 5 mL) and saturated aqueous sodium bicarbonate (NaHCO₃, 3 x 5 mL).

-

The organic layer is separated, dried over Na₂SO₄, and the solvent is removed in vacuo.

-

The product is purified by column chromatography.

-

Protocol 3: Green Iodination using Iodine and Hydrogen Peroxide

This environmentally benign method uses water as the solvent and generates water as the only by-product.

-

Procedure:

-

A mixture of the pyrazole, iodine (0.5 equivalents), and hydrogen peroxide (0.6 equivalents) is stirred in water.

-

The reaction is monitored by TLC until the starting material is consumed.

-

Upon completion, the product is isolated by filtration or extraction, depending on its physical state.

-

The general laboratory workflow for synthesis and purification is illustrated below.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques include spectroscopy and crystallography.

3.1. Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₃IN₂ | |

| Molecular Weight | 193.97 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 108-110 °C | |

| Water Solubility | Soluble | |

| pKa | 12.99 ± 0.50 (Predicted) | |

| LogP | 1.7 |

3.2. Spectroscopic Characterization

Spectroscopic data provides detailed information about the molecular structure.

| Technique | Observed Data / Peaks |

| ¹H NMR | The spectrum shows two singlets in the aromatic region, corresponding to the protons at the C3 and C5 positions of the pyrazole ring. |

| ¹³C NMR | The spectrum typically shows three distinct signals. The carbon atom bonded to iodine (C4) is shielded and appears at a lower chemical shift, while the C3 and C5 carbons appear further downfield. |

| Infrared (IR) | The IR spectrum displays characteristic bands for N-H stretching (broad, ~3100-3300 cm⁻¹) and C=C/C=N stretching within the pyrazole ring. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) confirming the molecular weight. |

3.3. Crystallographic Data

Single-crystal X-ray diffraction provides definitive structural information. The crystal structure of 4-iodo-1H-pyrazole has been reported, completing the crystallographic data for the 4-halogenated-1H-pyrazole series.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Cmme |

| a (Å) | 6.9383 (6) |

| b (Å) | 5.5231 (5) |

| c (Å) | 13.077 (2) |

| V (ų) | 501.13 (8) |

| Dcalc (g cm⁻³) | 2.571 |

| Data obtained at 172 K. |

Unlike the chloro and bromo analogs which form trimeric hydrogen-bonding motifs, this compound forms a catemeric (chain-like) H-bonded motif.

Conclusion

This compound is a versatile and valuable intermediate in organic synthesis, particularly for the construction of pharmacologically active molecules. This guide has detailed several reliable synthetic protocols, from classic oxidative iodination to greener alternatives, providing researchers with a range of options for its preparation. The comprehensive characterization data, including physical properties, detailed spectroscopic signatures, and crystallographic information, serves as a crucial reference for confirming the successful synthesis and purity of this important compound.

References

An In-depth Technical Guide to the Synthesis of 4-Iodopyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-iodopyrazole derivatives, compounds of significant interest in medicinal chemistry and materials science. This document details various synthetic methodologies, presents quantitative data in structured tables for easy comparison, and provides detailed experimental protocols for key reactions. Furthermore, it visualizes synthetic workflows and relevant signaling pathways using Graphviz diagrams to facilitate a deeper understanding of the subject matter.

Introduction

The pyrazole (B372694) nucleus is a privileged scaffold in drug discovery, with numerous approved drugs and clinical candidates featuring this heterocyclic core.[1] The introduction of an iodine atom at the 4-position of the pyrazole ring provides a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings.[2] This allows for the synthesis of a diverse library of complex molecules with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[3][4] this compound derivatives are key intermediates in the synthesis of several notable drugs and serve as valuable building blocks in the development of novel therapeutic agents and functional materials.[5]

Synthetic Methodologies for this compound Derivatives

The synthesis of this compound derivatives is primarily achieved through the direct electrophilic iodination of a pre-formed pyrazole ring. The regioselectivity of this reaction is high for the C4 position due to the electronic properties of the pyrazole ring. Several iodinating systems have been developed, each with its own advantages and substrate scope.

Key Iodination Methods:

-

Iodine with an Oxidant: This is a common and cost-effective method. Various oxidants can be used to generate the electrophilic iodine species in situ.

-

Iodine and Hydrogen Peroxide (I₂/H₂O₂): A green and practical method that uses water as the solvent and generates water as the only byproduct.

-

Iodine and Ceric Ammonium (B1175870) Nitrate (B79036) (I₂/CAN): An efficient method for the iodination of a variety of pyrazoles.

-

Iodine and Iodic Acid (I₂/HIO₃): A potent iodinating system suitable for a wide range of pyrazole derivatives.

-

-

N-Iodosuccinimide (NIS): A mild and selective iodinating agent, often used for sensitive substrates. It can be employed in various solvents, and its reactivity can be modulated by the addition of an acid catalyst.

-

Electrophilic Cyclization: This method involves the intramolecular cyclization of an appropriately substituted precursor, such as an α,β-alkynic hydrazone, in the presence of an electrophilic iodine source to form the this compound ring in a single step.

Data Presentation: Synthesis of this compound Derivatives

The following tables summarize the quantitative data for the synthesis of various this compound derivatives using different methodologies.

| Method | Pyrazole Substrate | Reagents and Conditions | Yield (%) | Reference |

| I₂ / H₂O₂ | Pyrazole | I₂ (0.5 equiv), H₂O₂ (0.6 equiv), H₂O, rt | 92 | |

| I₂ / H₂O₂ | 3,5-Dimethylpyrazole | I₂ (0.5 equiv), H₂O₂ (0.6 equiv), H₂O, rt | 95 | |

| I₂ / H₂O₂ | 1-Phenylpyrazole | I₂ (0.5 equiv), H₂O₂ (0.6 equiv), H₂O, rt | 85 | |

| I₂ / CAN | 1-Aryl-3-CF₃-pyrazole | I₂ (1.3 equiv), CAN (1.1 equiv), MeCN, reflux | 81 | |

| I₂ / CAN | 1-(p-Tolyl)-3-CF₃-pyrazole | I₂ (1.3 equiv), CAN (1.1 equiv), MeCN, reflux | 81 | |

| NIS | 1-Aryl-3-CF₃-pyrazole | NIS (1.5 equiv), TFA, AcOH, 80 °C | 75 | |

| NIS | 1-Methyl-1H-pyrazol-3-amine | NIS (1.1 equiv), MeCN, 0 °C to rt | Not specified | |

| I₂ / HIO₃ | 1,3,5-Triarylpyrazole | I₂/HIO₃, AcOH, 80 °C | Good yields | |

| Electrophilic Cyclization | α,β-Alkynic hydrazones | I₂ (1.2 equiv), NaHCO₃ (2.0 equiv), DCM, rt | 60-95 |

Table 1: Summary of yields for the synthesis of this compound derivatives.

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of this compound derivatives using three common methods.

Protocol 1: Iodination using Iodine and Hydrogen Peroxide (I₂/H₂O₂)

This protocol is adapted from the green iodination procedure described by Kim et al.

Materials:

-

Pyrazole (1.0 eq)

-

Iodine (I₂) (0.5 eq)

-

30% Hydrogen Peroxide (H₂O₂) (0.6 eq)

-

Water (H₂O)

Procedure:

-

To a stirred suspension of the pyrazole (1.0 eq) in water, add iodine (0.5 eq).

-

To this mixture, add 30% hydrogen peroxide (0.6 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with saturated aqueous sodium thiosulfate (B1220275) solution to remove excess iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the this compound derivative.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Iodination using N-Iodosuccinimide (NIS)

This protocol describes a general procedure for the iodination of pyrazoles using NIS.

Materials:

-

Pyrazole derivative (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.1 - 1.5 eq)

-

Acetonitrile (or other suitable solvent like TFA/AcOH)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the pyrazole derivative (1.0 eq) in the chosen solvent in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Iodosuccinimide (NIS) (1.1 - 1.5 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction can be heated if required, as in the case of less reactive substrates.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 3: Iodination using Iodine and Ceric Ammonium Nitrate (I₂/CAN)

This protocol is based on the procedure for the iodination of 1-aryl-3-trifluoromethylpyrazoles.

Materials:

-

1-Aryl-3-trifluoromethylpyrazole (1.0 eq)

-

Iodine (I₂) (1.3 eq)

-

Ceric Ammonium Nitrate (CAN) (1.1 eq)

-

Acetonitrile (MeCN)

-

Saturated aqueous sodium thiosulfate solution

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of the 1-aryl-3-trifluoromethylpyrazole (1.0 eq) in acetonitrile, add iodine (1.3 eq) and ceric ammonium nitrate (1.1 eq).

-

Reflux the reaction mixture overnight.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium thiosulfate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Synthetic Workflow for this compound Derivatives

The following diagram illustrates a general workflow for the synthesis and subsequent functionalization of this compound derivatives.

Caption: General synthetic route to functionalized pyrazoles via a this compound intermediate.

Signaling Pathway: Inhibition of Cyclooxygenase-2 (COX-2)

Several pyrazole-containing drugs, such as Celecoxib, are selective inhibitors of COX-2, an enzyme involved in the inflammatory pathway.

Caption: Inhibition of the COX-2 pathway by a pyrazole-containing drug.

Signaling Pathway: Inhibition of Janus Kinases (JAKs)

Ruxolitinib, a pyrazole-containing drug, is an inhibitor of Janus kinases (JAKs), which are critical components of signaling pathways for numerous cytokines and growth factors.

Caption: Inhibition of the JAK-STAT signaling pathway by a pyrazole derivative.

Signaling Pathway: Inhibition of BRAF Kinase

Encorafenib is a pyrazole-containing drug that targets the BRAF kinase, a key component of the MAPK/ERK signaling pathway, which is often mutated in melanoma.

Caption: Inhibition of the MAPK/ERK pathway via BRAF by a pyrazole derivative.

Conclusion

The synthesis of this compound derivatives is a well-established and versatile field of organic chemistry. The methods described in this guide, ranging from green procedures using iodine and hydrogen peroxide to highly selective reactions with N-iodosuccinimide, provide researchers with a robust toolkit for accessing these valuable intermediates. The ability to further functionalize the this compound core through cross-coupling reactions opens up a vast chemical space for the discovery and development of new drugs and materials. The examples of pyrazole-containing drugs and their mechanisms of action highlight the profound impact of this heterocyclic scaffold on modern medicine. This technical guide serves as a valuable resource for scientists and professionals engaged in the synthesis and application of these important compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Iodopyrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-iodopyrazole (CAS No. 3469-69-0), a versatile heterocyclic intermediate crucial in medicinal chemistry and materials science. We will delve into its chemical and physical properties, detailed synthesis protocols, reactivity, and significant applications, with a focus on its role in the development of targeted therapeutics.

Core Properties of this compound

This compound is a five-membered heterocyclic compound distinguished by a pyrazole (B372694) ring substituted with an iodine atom at the 4-position.[1] This iodine atom significantly enhances the molecule's reactivity, making it a valuable precursor for creating more complex, biologically active molecules.[2] It typically appears as an off-white or grayish-brown crystalline powder.[3]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference(s) |

| CAS Number | 3469-69-0 | |

| Molecular Formula | C₃H₃IN₂ | |

| Molecular Weight | 193.97 g/mol | |

| Appearance | Off-white to grayish brown crystalline powder | |

| Melting Point | 108-110 °C | |

| Boiling Point | 291.9 ± 13.0 °C (Predicted) | |

| Density | 2.335 ± 0.06 g/cm³ (Predicted) | |

| Water Solubility | Soluble | |

| LogP | 1.7 | |

| pKa | 12.99 ± 0.50 (Predicted) | |

| InChI | InChI=1S/C3H3IN2/c4-3-1-5-6-2-3/h1-2H,(H,5,6) | |

| SMILES | C1=C(C=NN1)I |

Spectral Data Summary

Spectroscopic data is critical for the identification and characterization of this compound. Key spectral information is available across various techniques.

| Spectrum Type | Availability and Notes | Reference(s) |

| ¹H NMR | Spectra are publicly available. | |

| ¹³C NMR | Spectra are available, with a known literature reference for chemical shifts in DMSO-d6. | |

| Mass Spec (GC-MS) | GC-MS data is available for review. | |

| Infrared (IR) | FTIR spectra have been recorded. | |

| Raman | Raman spectral data is available. |

Synthesis and Reactivity

The synthesis of this compound is well-documented, providing accessible routes for its preparation in a laboratory setting. Its reactivity is dominated by the carbon-iodine bond, which serves as a handle for a variety of cross-coupling reactions.

Experimental Protocol: Synthesis of this compound

A common and effective method for the synthesis of this compound involves the direct iodination of pyrazole. The following protocol is adapted from established procedures.

Materials:

-

Pyrazole (1.0 equiv)

-

Iodine (I₂) (0.5 equiv)

-

Potassium Carbonate (K₂CO₃) (1.0 equiv)

-

30% Hydrogen Peroxide (H₂O₂)

-

Deionized Water (H₂O)

-

Three-necked flask, constant pressure dropping funnel, magnetic stirrer, oil bath, ice bath, filtration apparatus.

Procedure:

-

Dissolve pyrazole (e.g., 6.81 g, 0.10 mol) and iodine (e.g., 12.7 g, 0.05 mol) in H₂O (e.g., 50 mL) in a three-necked flask at room temperature. Stir the mixture for approximately 1-2 hours. The solution will appear brown.

-

Add K₂CO₃ (e.g., 13.82 g, 0.10 mol) to the reaction mixture in portions and continue stirring for another 1-2 hours.

-

Using a constant pressure dropping funnel, add 30% H₂O₂ solution (e.g., 20 mL) dropwise to the mixture. Continue to stir for 1-2 hours. The solution will turn brownish-yellow.

-

Heat the reaction mixture in an oil bath at 120-140 °C until all solids have dissolved.

-

Pour the hot reaction mixture into ice water (e.g., 150 mL) to precipitate the product.

-

Collect the white solid by vacuum filtration and wash it several times with cold deionized water.

-

Dry the product to obtain this compound. A typical yield for this procedure is around 86-87%.

Workflow for Synthesis and Subsequent Reactions

The general workflow from the starting material, pyrazole, to functionalized derivatives is illustrated below. This highlights the utility of this compound as a key intermediate.

Key Chemical Reactions

This compound is a versatile substrate for numerous metal-catalyzed cross-coupling reactions, which are fundamental to modern synthetic organic chemistry.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is used to form carbon-carbon bonds between this compound and various boronic acids or esters. This allows for the introduction of aryl, heteroaryl, and vinyl substituents. A typical catalyst system might involve Pd(OAc)₂ with a suitable ligand like SPhos.

-

Sonogashira Coupling: This reaction forms a carbon-carbon bond between this compound and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. It is a highly efficient method for introducing alkynyl moieties onto the pyrazole ring.

-

Copper-Catalyzed Coupling: this compound can also undergo copper-catalyzed coupling reactions, for example, with alcohols to form 4-alkoxypyrazoles.

Applications in Drug Discovery and Agrochemicals

The pyrazole scaffold is a privileged structure in medicinal chemistry, and this compound serves as a critical entry point for creating novel derivatives with significant biological activity.

Pharmaceutical Development

This compound is a key intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer agents. Its most notable application is in the synthesis of c-Met inhibitors. The c-Met receptor tyrosine kinase is a well-validated target in oncology, and its dysregulation is implicated in tumor growth, invasion, and metastasis.

The c-Met Signaling Pathway

The hepatocyte growth factor (HGF)/c-Met signaling pathway plays a crucial role in cell proliferation, motility, and survival. Aberrant activation of this pathway is a driver in many human cancers. Small molecule inhibitors, often synthesized using this compound derivatives, are designed to block the kinase activity of c-Met, thereby inhibiting downstream signaling.

Agrochemical Applications

Beyond pharmaceuticals, this compound is utilized in the agrochemical industry. It serves as a building block in the formulation of pesticides, herbicides, and fungicides, contributing to effective crop protection solutions. The pyrazole core is a common feature in many commercially successful agrochemicals.

Safety and Handling

This compound is classified as hazardous and requires careful handling in a laboratory environment.

Hazard Identification

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Signal Word: Warning.

-

Hazard Class: Irritant.

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles (eyeshields), and a dust mask (e.g., N95 type).

-

Handling: Avoid contact with skin, eyes, and clothing. Prevent dust formation and inhalation. Do not eat, drink, or smoke when using this product.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store in a dark place as the compound can be light-sensitive. Keep away from strong oxidizing agents.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. If on skin, wash off immediately with plenty of water. If swallowed, do NOT induce vomiting and call a physician or poison control center. If inhaled and breathing is difficult, provide artificial respiration and seek medical attention.

This technical guide provides a foundational understanding of this compound for researchers and developers. Its versatile reactivity and established role as a key synthetic intermediate ensure its continued importance in the advancement of chemical synthesis, drug discovery, and materials science.

References

An In-depth Technical Guide to the Physical Properties of 4-Iodopyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodopyrazole is a halogenated aromatic heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, particularly the presence of an iodine atom on the pyrazole (B372694) ring, make it a versatile intermediate in pharmaceutical and agrochemical research. The iodine substituent can be readily displaced or involved in various coupling reactions, allowing for the facile introduction of diverse functional groups. This technical guide provides a comprehensive overview of the core physical properties of this compound, along with experimental protocols for its synthesis and characterization, to support its application in research and development.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These parameters are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₃H₃IN₂ | [1][2] |

| Molecular Weight | 193.97 g/mol | [1][2] |

| Appearance | White to off-white or grayish brown crystalline powder | [2] |

| Melting Point | 108-110 °C | |

| Boiling Point | 291.9 ± 13.0 °C (Predicted) | |

| Solubility | Soluble in water | |

| pKa (Strongest Acidic) | 12.68 (Predicted) | |

| pKa (Strongest Basic) | 1.95 (Predicted) | |

| LogP | 1.7 | |

| CAS Number | 3469-69-0 |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. Key spectral data are summarized below.

| Spectroscopic Technique | Data Summary |

| ¹H NMR | Spectra available, with expected signals for the pyrazole ring protons. The chemical shifts are influenced by the electronegativity of the iodine substituent. |

| ¹³C NMR | Spectra available. The carbon attached to the iodine atom will show a characteristic shift. |

| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra are available. The spectra exhibit a complex region between 2600 and 3200 cm⁻¹ corresponding to N-H stretching, which is influenced by hydrogen bonding. |

| Mass Spectrometry (MS) | GC-MS data is available. The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound. |

| Raman Spectroscopy | FT-Raman spectra have been recorded. |

Experimental Protocols

The synthesis and characterization of this compound are critical for its use as a chemical intermediate. The following sections detail common experimental procedures.

Synthesis of this compound

A common method for the synthesis of this compound involves the direct iodination of pyrazole.

Materials:

-

Pyrazole

-

Iodine (I₂)

-

Ceric Ammonium (B1175870) Nitrate (B79036) (CAN)

-

Ethyl acetate (B1210297)

-

5% aqueous sodium bisulfite solution

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

A mixture of pyrazole (3.00 g, 44.0 mmol), iodine (6.71 g, 26.4 mmol), and ceric ammonium nitrate (14.5 g, 26.4 mmol) in acetonitrile (400 mL) is stirred at room temperature for 2.5 hours.

-

Upon completion of the reaction, the mixture is concentrated under reduced pressure.

-

The residue is partitioned between ethyl acetate (250 mL) and a 5% aqueous sodium bisulfite solution (250 mL).

-

The organic layer is separated, washed with brine (250 mL), and dried over anhydrous magnesium sulfate.

-

The solvent is removed by filtration and concentration to yield this compound as a white solid.

An alternative synthesis involves the use of potassium carbonate and hydrogen peroxide.

Materials:

-

Pyrazole

-

Iodine (I₂)

-

Potassium Carbonate (K₂CO₃)

-

30% Hydrogen Peroxide (H₂O₂)

-

Water

Procedure:

-

Dissolve 6.81 g (0.10 mol) of pyrazole and 12.7 g (0.05 mol) of I₂ in 50 mL of H₂O and stir at room temperature for 20-50 minutes.

-

Add another 80 mL of H₂O and continue stirring for an additional 20-50 minutes.

-

Add 13.82 g (0.10 mol) of K₂CO₃ in four portions and continue stirring for 50 minutes.

-

Add 20 mL of 30% H₂O₂ dropwise.

-

After stirring for 35 minutes, heat the reaction mixture in a 120°C oil bath until all solids dissolve.

-

Pour the reaction mixture into 150 mL of ice water to precipitate the product.

-

Filter the white solid and wash with 50 mL of water several times to obtain this compound.

Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.

Caption: A conceptual workflow for the synthesis and characterization of this compound.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data relies on understanding the logical relationships between the molecular structure of this compound and the resulting spectral features.

Caption: Logical connections between the structure of this compound and its spectral data.

Conclusion

This technical guide has provided a detailed overview of the physical properties, spectroscopic data, and synthetic methodologies for this compound. The structured presentation of this information aims to facilitate its use by researchers, scientists, and drug development professionals. A thorough understanding of these fundamental characteristics is paramount for the successful application of this compound as a versatile intermediate in the design and synthesis of novel chemical entities with potential therapeutic or agrochemical applications.

References

An In-depth Technical Guide to the Solubility of 4-Iodopyrazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-iodopyrazole, a key heterocyclic compound in medicinal chemistry and drug development. Given the limited availability of quantitative solubility data in public literature, this document focuses on providing a robust framework for solubility assessment. It includes theoretical principles, qualitative solubility insights derived from synthetic procedures, and detailed experimental protocols for accurate solubility determination.

Introduction to this compound

This compound is a substituted pyrazole (B372694) derivative. The pyrazole ring is a fundamental scaffold in a wide array of therapeutic agents. The inclusion of an iodine atom at the 4-position provides a valuable handle for further functionalization through cross-coupling reactions, making it a versatile intermediate in the synthesis of complex organic molecules.[1] Understanding its physicochemical properties, particularly its solubility in various organic solvents, is foundational for its application in synthesis, purification, and formulation development.

Physicochemical Properties:

Solubility Data for this compound

A thorough review of scientific literature and chemical databases reveals a lack of specific, quantitative solubility data for this compound in common organic solvents. This underscores the necessity for experimental determination to support research and development activities. The principle of "like dissolves like" provides a theoretical basis for predicting solubility. This compound possesses a polar pyrazole ring capable of hydrogen bonding, suggesting potential solubility in polar solvents. However, the molecule's overall polarity is balanced by the less polar C-I bond.

The table below summarizes the available predicted data and provides a qualitative assessment based on solvents used during its synthesis and purification, which imply at least moderate solubility under those conditions.

| Solvent | Formula | Relative Polarity | Quantitative Solubility | Qualitative Assessment & Context of Use |

| Water | H₂O | 1.000 | ~11.8 mg/mL (Predicted) | Predicted value from ALOGPS. The amine group in related pyrazole derivatives can be protonated at acidic pH, which typically increases aqueous solubility. |

| Dichloromethane (DCM) | CH₂Cl₂ | 0.309 | Data not available | Used as a solvent for dissolving crude product residue after synthesis and for washing/extraction steps, indicating good solubility. |

| Acetonitrile (MeCN) | CH₃CN | 0.460 | Data not available | Employed as a reaction solvent for the iodination of pyrazole precursors, suggesting sufficient solubility, especially at elevated temperatures (reflux). |

| Hexane (B92381) | C₆H₁₄ | 0.009 | Data not available | Used as a co-solvent with DCM or EtOAc for flash column chromatography (FCC) and for recrystallization, suggesting it is likely a poor solvent (anti-solvent) in which the compound is sparingly soluble, allowing for purification. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 0.228 | Data not available | Used as a co-solvent with hexane for column chromatography, indicating moderate solubility. |

| Dioxane | C₄H₈O₂ | 0.164 | Data not available | Used as a reaction solvent for methylation of this compound, indicating good solubility. |

| Glacial Acetic Acid | CH₃COOH | 0.648 | Data not available | Employed as a reaction solvent for iodination using N-Iodosuccinimide (NIS), indicating solubility in acidic polar media. |

| Trifluoroacetic Acid (TFA) | CF₃COOH | - | Data not available | Used as a co-solvent with glacial acetic acid for iodination, suggesting solubility. |

Relative polarity values are indicative and sourced from various compilations.

Factors Influencing Solubility

The solubility of this compound is governed by several key factors that must be considered during experimental design and formulation.

Caption: Core factors influencing the solubility of this compound.

-

Temperature: For most solid solutes, solubility increases with temperature. All solubility experiments must be conducted under strict temperature control.

-

Solvent Polarity: The "like dissolves like" principle is the primary guide. A comprehensive solubility profile requires testing a range of solvents with varying polarities.

-

Solid-State Properties: The crystalline form (polymorphism) of the compound can significantly impact its solubility, as different polymorphs have different lattice energies.

-

pH (in aqueous media): The basicity of the pyrazole ring means that in acidic aqueous solutions, it can be protonated, forming a salt. This salt form is typically much more soluble in aqueous media than the free base.

Experimental Protocols

Due to the absence of published quantitative data, the following protocols provide a framework for its experimental determination.

This protocol outlines the shake-flask method, a gold standard for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvent (e.g., Ethanol, Methanol, Acetonitrile, DMSO, Ethyl Acetate)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge or filtration apparatus (e.g., 0.22 µm PTFE syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. "Excess" ensures that undissolved solid remains at equilibrium.

-

Pipette a precise volume of the selected organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Equilibrium is confirmed when the concentration of the solute in solution does not significantly change between sequential time points.

-

-

Sample Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Separate the saturated solution from the excess solid. This can be achieved by:

-

Centrifugation: Centrifuge the vial at high speed to pellet the solid.

-

Filtration: Withdraw the supernatant using a syringe and pass it through a solvent-resistant filter (e.g., PTFE) to remove any remaining solid particles.

-

-

-

Analysis:

-

Immediately after separation, dilute a known volume of the clear, saturated filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method. A calibration curve must be prepared using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

The workflow for this experimental protocol is visualized below.

Caption: Shake-flask method workflow for solubility measurement.

This generalized protocol, adapted from published literature, describes a common method for synthesizing 4-iodopyrazoles and provides qualitative insights into solubility.

Objective: To synthesize 4-iodo-1-aryl-3-trifluoromethyl-1H-pyrazole via electrophilic iodination.

Materials:

-

1-aryl-3-trifluoromethylpyrazole (starting material)

-

Ceric Ammonium Nitrate (CAN)

-

Elemental Iodine (I₂)

-

Acetonitrile (MeCN)

-

Dichloromethane (DCM)

-

Saturated aqueous Na₂S₂O₃

-

Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) gel for chromatography

Methodology:

-

Reaction Setup:

-

A solution of the starting pyrazole (1.0 mmol), CAN (1.1 mmol), and elemental iodine (1.3 mmol) in Acetonitrile (MeCN) is refluxed overnight. The use of MeCN as the solvent indicates the reactants are soluble in it, especially when heated.

-

-

Work-up and Extraction:

-

The solvent (MeCN) is removed in vacuo.

-

The residue is redissolved in Dichloromethane (DCM), demonstrating the product's solubility in this solvent.

-

The DCM solution is washed with saturated aqueous Na₂S₂O₃ and then with water. This liquid-liquid extraction relies on the product preferentially remaining in the organic DCM layer.

-

-

Purification:

-

The organic layer is dried over Na₂SO₄ and the solvent is evaporated.

-

The crude product is purified by flash column chromatography on silica gel, typically using a solvent system like hexane/DCM. This step relies on differential solubility and adsorption of the product and impurities to the stationary phase.

-

The logical flow from assessing the need for data to final validation is crucial for researchers.

Caption: Logical process for assessing this compound solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides the necessary theoretical and practical framework for its determination. Qualitative assessments from synthetic procedures suggest solubility in polar aprotic solvents like DCM and MeCN and lower solubility in nonpolar solvents like hexane. For drug development professionals, the accurate determination of solubility using the provided protocols is a critical step for process optimization, formulation design, and ensuring the compound's ultimate therapeutic efficacy.

References

Spectroscopic Profile of 4-Iodopyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 4-iodopyrazole, a valuable building block in the synthesis of biologically active compounds. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) reveals a straightforward pattern consistent with its symmetric structure.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Solvent |

| 7.63 | Singlet | 2H | H-3, H-5 | CDCl₃ |

¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The spectrum was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 139.1 | C-3, C-5 | DMSO-d₆ |

| 59.5 | C-4 | DMSO-d₆ |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in this compound based on their characteristic vibrational frequencies. The spectrum is typically acquired using a potassium bromide (KBr) disc.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3140-3100 | Medium | N-H stretching |

| 2950-2850 | Weak | C-H stretching (aromatic) |

| 1540 | Medium | C=C stretching |

| 1450 | Medium | C-N stretching |

| 1050 | Strong | C-I stretching |

| 950-850 | Strong, broad | N-H wagging |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 194 | 100 | [M]⁺ (Molecular ion) |

| 167 | 25 | [M-HCN]⁺ |

| 127 | 15 | [I]⁺ |

| 67 | 40 | [C₃H₃N₂]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

Synthesis of this compound

This compound can be synthesized via the direct iodination of pyrazole (B372694). A typical procedure is as follows:

-

Dissolve pyrazole and iodine (in a 2:1 molar ratio) in water.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add potassium carbonate (K₂CO₃) portion-wise and continue stirring.

-

Slowly add hydrogen peroxide (H₂O₂) solution.

-

Heat the reaction mixture in an oil bath at 100-140°C until the solid dissolves completely.

-

Pour the hot solution into ice water to precipitate the product.

-

Filter the white solid, wash with water, and dry to yield this compound.

NMR Spectroscopy

-

Sample Preparation: 5-10 mg of this compound was dissolved in approximately 0.7 mL of deuterated solvent (CDCl₃ for ¹H NMR, DMSO-d₆ for ¹³C NMR) in a 5 mm NMR tube.

-

Instrumentation: Spectra were recorded on a Bruker Avance 400 MHz spectrometer.

-

Data Acquisition: Standard pulse sequences were used to acquire the ¹H and ¹³C NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Disc Method): A small amount of this compound (1-2 mg) was intimately mixed and ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The FT-IR spectrum was recorded on a Bruker Tensor 27 FT-IR spectrometer.

-

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound was prepared in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) was used for the analysis.

-

Data Acquisition: The sample was injected into the GC, where it was vaporized and separated on a capillary column before entering the mass spectrometer. Electron ionization (EI) at 70 eV was used to generate the mass spectrum.

Logical and Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

The Crystalline Architecture of 4-Iodopyrazole: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, crystal structure, and applications of 4-iodopyrazole, a pivotal building block in medicinal and agricultural chemistry.

Abstract

This compound is a versatile heterocyclic compound of significant interest in the fields of drug discovery and materials science. Its unique structural and electronic properties, largely influenced by the iodine substituent, make it a valuable intermediate for the synthesis of a wide range of bioactive molecules and functional materials.[1][2] This technical guide provides a comprehensive overview of the crystal structure of this compound, detailing its synthesis, crystallographic parameters, and supramolecular assembly. The experimental protocols for its preparation and structural determination are also presented, alongside a discussion of its applications, particularly in the development of novel therapeutic agents.

Introduction

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a prominent scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. The introduction of a halogen atom, such as iodine, at the 4-position of the pyrazole (B372694) ring significantly modulates its chemical reactivity and biological profile. This compound, in particular, serves as a key precursor for the synthesis of various pharmaceutical agents, including anti-inflammatory and anti-cancer drugs, as well as agrochemicals like herbicides and fungicides.[1] The iodine atom provides a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.[2] A thorough understanding of its solid-state structure is crucial for predicting its behavior in different chemical environments and for designing novel molecules with desired properties.

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and efficient method involves the direct iodination of pyrazole.

Experimental Protocol: Iodination of Pyrazole

A widely used method for the synthesis of this compound involves the electrophilic cyclization of α,β-alkynic hydrazones with molecular iodine in the presence of a base.[3] Another practical approach is the direct iodination of pyrazole using iodine in the presence of an oxidizing agent. A patented method describes the reaction of pyrazole with iodine in water, followed by the addition of potassium carbonate and hydrogen peroxide.

Materials:

-

Pyrazole

-

Iodine (I₂)

-

Potassium Carbonate (K₂CO₃)

-

30% Hydrogen Peroxide (H₂O₂) solution

-

Water (H₂O)

-

Ice

Procedure:

-

Pyrazole and iodine are mixed in a 2:1 molar ratio and dissolved in water. The mixture is stirred at room temperature for 1-2 hours.

-

Potassium carbonate is then added portion-wise to the reaction mixture, and stirring is continued for another 1-2 hours.

-

A 30% hydrogen peroxide solution is added dropwise to the mixture, and it is stirred for an additional 1-2 hours.

-

The reaction mixture is then heated in an oil bath at 100-140°C until all solids have dissolved.

-

The hot solution is poured into ice water, leading to the precipitation of a white solid.

-

The solid product, this compound, is collected by filtration and washed with water.

This method offers good yields and avoids the use of hazardous reagents.

Crystal Structure of this compound

The crystal structure of 4-iodo-1H-pyrazole was recently determined, completing the crystallographic data for the series of 4-halogenated-1H-pyrazoles. Unlike the isostructural 4-chloro- and 4-bromo- analogs which form trimeric hydrogen-bonding motifs, this compound forms non-isostructural catemers, similar to the 4-fluoro analog.

Crystallographic Data

The single-crystal X-ray diffraction data for this compound provides detailed insights into its solid-state architecture.

| Parameter | Value |

| Chemical Formula | C₃H₃IN₂ |

| Formula Weight | 193.97 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Cmme (No. 67) |

| a (Å) | 6.9383 (6) |

| b (Å) | 5.5231 (5) |

| c (Å) | 13.077 (2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 501.13 (8) |

| Z | 4 |

| Temperature (K) | 172 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Calculated Density (g/cm³) | 2.571 |

Molecular and Supramolecular Structure

In the solid state, this compound molecules are linked by intermolecular N-H···N hydrogen bonds, forming infinite one-dimensional chains or catemers. This is in contrast to the trimeric clusters observed for the chloro and bromo derivatives. The N(H)···N distance in the hydrogen bond is 2.87(3) Å. The asymmetric unit of this compound contains one-quarter of a molecule.

Applications in Drug Development

This compound is a valuable building block in the synthesis of a variety of biologically active compounds. Its utility stems from the ability of the iodo-substituent to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are instrumental in the construction of complex molecular scaffolds found in many pharmaceuticals.

For instance, this compound has been utilized in the synthesis of inhibitors of c-Met, a receptor tyrosine kinase implicated in cancer cell proliferation and metastasis. It also serves as an intermediate in the preparation of withasomnine (B158684) and its homologs, which have shown potential as COX-2 inhibitors.

Logical Workflow Diagram

The following diagram illustrates the logical workflow from the synthesis of this compound to its application in drug discovery.

Caption: Logical workflow for this compound.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of this compound, a compound of considerable importance in synthetic and medicinal chemistry. The elucidation of its solid-state structure, characterized by catemeric hydrogen-bonding motifs, offers valuable insights for crystal engineering and the design of new materials. The synthetic protocols outlined herein provide a practical basis for its preparation, and the highlighted applications in drug discovery underscore its significance as a versatile synthetic intermediate. This comprehensive understanding of the core characteristics of this compound will undoubtedly facilitate its broader application in the development of novel therapeutics and functional materials.

References

In-Depth Technical Guide to 4-Iodopyrazole: Hazards, Safety, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hazards, safety precautions, and key experimental protocols associated with 4-iodopyrazole. The information is intended to support safe handling and informed use of this compound in research and development settings. All quantitative data is summarized in structured tables for ease of reference, and key experimental workflows and biological pathways are visualized using diagrams.

Chemical and Physical Properties

This compound is a halogenated heterocyclic compound widely used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its iodine substituent makes it a versatile intermediate for various cross-coupling reactions.

| Property | Value | Reference |

| Molecular Formula | C₃H₃IN₂ | [1] |

| Molecular Weight | 193.97 g/mol | [1][2] |

| CAS Number | 3469-69-0 | [1][3] |

| Appearance | Off-white or grayish brown crystalline powder | |

| Melting Point | 108-110 °C | |

| Water Solubility | Soluble | |

| Storage Conditions | Store at 0-8 °C in a dry, cool, and well-ventilated place. Keep container tightly closed and protect from light. |

Hazard Identification and Classification

This compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200). The GHS classification is summarized below.

| Hazard Class | Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation |

GHS Pictograms:

| Pictogram | Description |

| GHS07 | Exclamation Mark |

Safety Precautions and Handling

Strict adherence to safety protocols is mandatory when handling this compound to minimize risk to personnel.

Personal Protective Equipment (PPE)

A detailed breakdown of recommended PPE is provided below.

| Body Part | Protection | Specification |

| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. | Conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |

| Skin | Protective gloves and clothing to prevent skin exposure. | Wear appropriate protective gloves and clothing. |

| Respiratory | Dust mask. | Use a NIOSH/MSHA approved respirator or equivalent. A type N95 (US) dust mask is recommended. |

Engineering Controls

| Control | Description |

| Ventilation | Use only outdoors or in a well-ventilated area. Ensure adequate ventilation, especially in confined areas. |

| Safety Stations | Ensure that eyewash stations and safety showers are close to the workstation location. |

Handling and Storage

| Condition | Recommendation |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Avoid dust formation. Wash hands and face thoroughly after handling. Do not eat, drink or smoke when using this product. |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Incompatible with strong oxidizing agents. |

First Aid Measures

In the event of exposure, follow these first aid procedures.

| Exposure Route | First Aid Measures |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |

| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Ingestion | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting. |

Accidental Release Measures

| Action | Procedure |

| Personal Precautions | Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation. Evacuate personnel to safe areas. |

| Environmental Precautions | Should not be released into the environment. Prevent further leakage or spillage if safe to do so. |

| Containment and Cleanup | Sweep up and shovel into suitable containers for disposal. Avoid dust formation. Adhered or collected material should be promptly disposed of, in accordance with appropriate laws and regulations. |

Firefighting Measures

| Aspect | Information |

| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam. |

| Specific Hazards | Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen iodide. |

| Protective Equipment | Wear self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear. |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented synthesis method.

Materials:

-

Iodine (I₂)

-

Potassium Carbonate (K₂CO₃)

-

30% Hydrogen Peroxide (H₂O₂) solution

-

Water (H₂O)

-

Ice

Procedure:

-

In a three-necked flask, dissolve 6.81 g (0.10 mol) of pyrazole and 12.7 g (0.05 mol) of I₂ in 50 mL of H₂O.

-

Stir the mixture at room temperature for 20-50 minutes.

-

Add an additional 80 mL of H₂O and continue to stir for another 20-50 minutes. The solution will appear brown.

-

Add 13.82 g (0.10 mol) of K₂CO₃ to the reaction mixture in four portions.

-

Continue stirring for 50 minutes.

-

Using a constant pressure dropping funnel, add 20 mL of 30% H₂O₂ solution dropwise. The solution will turn brownish-yellow, and a significant amount of light pinkish-yellow foam will be generated.

-

After stirring for 35 minutes, place the flask in a 120°C oil bath and reflux until all solids have dissolved.

-

Pour the hot reaction mixture into 150 mL of ice water to precipitate a white solid.

-

Collect the solid by vacuum filtration and wash it several times with 50 mL of water to obtain the this compound product.

Suzuki-Miyaura Coupling of 4-Iodo-1-methyl-1H-pyrazol-3-amine

This protocol provides a general method for the Suzuki-Miyaura coupling of a this compound derivative.

Materials:

-

4-iodo-1-methyl-1H-pyrazol-3-amine

-

Arylboronic acid

-

Palladium catalyst (e.g., [1,1'-Bis(dicyclohexylphosphino)ferrocene]dichloropalladium(II))

-

Potassium phosphate (B84403) (K₃PO₄)

-

1,4-Dioxane (B91453) (anhydrous)

-

Water (degassed)

Procedure:

-

To an oven-dried reaction vessel, add 4-iodo-1-methyl-1H-pyrazol-3-amine (1.0 equiv), the arylboronic acid (1.5-2.0 equiv), and potassium phosphate (2.0 equiv).

-

Seal the vessel and replace the atmosphere with an inert gas (e.g., Argon) by evacuating and backfilling three times.

-

Add the palladium pre-catalyst (e.g., 6-7 mol%).

-

Add anhydrous 1,4-dioxane and degassed water via syringe.

-

Stir the reaction mixture vigorously and heat to 100°C in a preheated oil bath.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite, and wash the filtrate with water and brine.

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Logical Workflow for Handling this compound

Caption: A logical workflow for the safe handling of this compound.

c-Met Signaling Pathway

Derivatives of this compound are used in the synthesis of c-Met inhibitors. The c-Met signaling pathway is a critical pathway in cell proliferation, motility, and survival, and its aberrant activation is implicated in various cancers.

Caption: A simplified diagram of the c-Met signaling pathway.

References

An In-depth Technical Guide to the Electrophilic Iodination of Pyrazole for the Synthesis of 4-Iodopyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the electrophilic iodination of pyrazole (B372694) to selectively synthesize 4-iodopyrazole, a valuable building block in medicinal chemistry and materials science. This document details various synthetic protocols, presents quantitative data for comparative analysis, and outlines the underlying chemical principles.

Introduction

The pyrazole nucleus is a privileged scaffold in drug discovery, exhibiting a wide range of biological activities. The functionalization of the pyrazole ring is crucial for modulating these properties. Specifically, the introduction of an iodine atom at the C-4 position provides a versatile handle for further synthetic transformations, such as cross-coupling reactions, enabling the construction of complex molecular architectures. This guide focuses on the direct electrophilic iodination of the pyrazole ring, a common and effective strategy to obtain 4-iodopyrazoles.

Core Principles of Electrophilic Iodination of Pyrazole

The pyrazole ring is an electron-rich aromatic system, susceptible to electrophilic substitution. The C-4 position is the most electron-rich and sterically accessible site, making it the preferred position for electrophilic attack. The general mechanism involves the generation of an electrophilic iodine species (I+) or a polarized iodine molecule, which then attacks the pyrazole ring to form a sigma complex. Subsequent deprotonation restores the aromaticity of the ring, yielding the this compound product.

Various reagents and conditions have been developed to achieve this transformation, each with its own advantages in terms of yield, selectivity, and environmental impact. The choice of method often depends on the nature of the substituents on the pyrazole ring and the desired scale of the reaction.

Comparative Analysis of Iodination Methodologies

Several key methods for the electrophilic iodination of pyrazoles have been reported. The following table summarizes the quantitative data from prominent examples found in the literature, allowing for a direct comparison of their efficacy.

| Method/Reagents | Substrate | Solvent(s) | Temperature (°C) | Time | Yield (%) | Reference(s) |

| I₂ / Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) | 1-Aryl-3-CF₃-pyrazoles | Acetonitrile (B52724) (MeCN) | Reflux | Overnight | 60-92 | [1][2] |

| N-Iodosuccinimide (NIS) / Trifluoroacetic Acid (TFA) | 1-Aryl-3-CF₃-pyrazoles with sensitive groups | Acetic Acid (AcOH) / TFA | 80 | Overnight | 36-71 | [1] |

| I₂ / Iodic Acid (HIO₃) | Substituted N-methyl pyrazoles | Acetic Acid (AcOH) / CCl₄ | Not specified | - | - | [3][4] |

| I₂ / Hydrogen Peroxide (H₂O₂) | Pyrazoles | Water | Not specified | - | Good | |

| I₂ / NaHCO₃ (from α,β-alkynic hydrazones) | α,β-Alkynic hydrazones | Not specified | Not specified | - | Good-High | |

| I₂ / NaI / K₂CO₃ | Pyrazoles with donor substituents | Aqueous Ethanol (aq. EtOH) | 20-25 | - | 75-90 | |

| KIO₃ / (PhSe)₂ (catalyst) | in situ generated pyrazoles | Not specified (Acidic) | Not specified | - | - |

Experimental Protocols

Detailed methodologies for the most cited and effective experiments are provided below.

Method 1: Iodination using Iodine and Ceric Ammonium Nitrate (CAN)

This method is highly effective for a range of substituted pyrazoles, particularly those with electron-withdrawing groups.

Procedure:

-

To a solution of the 1-aryl-3-trifluoromethylpyrazole (1.0 mmol) in acetonitrile (6 mL), add elemental iodine (330 mg, 1.3 mmol) and ceric ammonium nitrate (CAN) (603 mg, 1.1 mmol).

-

Reflux the reaction mixture overnight.

-

After cooling to room temperature, remove the solvent in vacuo.

-

Dissolve the residue in dichloromethane (B109758) (15 mL).

-

Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) (5 mL) to quench excess iodine, followed by water (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired this compound.

Method 2: Iodination using N-Iodosuccinimide (NIS) in Acidic Media

This protocol is suitable for pyrazoles bearing functional groups that are sensitive to the oxidative conditions of the CAN/I₂ system.

Procedure:

-

To a solution of the pyrazole (1.0 mmol) in glacial acetic acid (1 mL), add a solution of N-iodosuccinimide (NIS) (338 mg, 1.5 mmol) in trifluoroacetic acid (TFA) (1 mL).

-

Heat the resulting mixture overnight at 80 °C.

-

Cool the solution to room temperature and dilute with dichloromethane (60 mL).

-

Wash the organic phase sequentially with a saturated aqueous solution of Na₂S₂O₃ (2 x 5 mL) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (3 x 5 mL).

-

Separate the organic layer, dry it over anhydrous Na₂SO₄, and remove the solvents in vacuo.

-

Purify the product by column chromatography.

Method 3: Green Iodination using Iodine and Hydrogen Peroxide in Water

This method offers an environmentally benign approach to the synthesis of 4-iodopyrazoles.

Procedure:

-

In a reaction vessel, suspend the pyrazole (1.0 mmol) in water.

-

Add iodine (0.5 equiv) and hydrogen peroxide (30% aqueous solution, 0.6 equiv).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Upon completion, the product can be isolated by filtration or extraction, depending on its physical properties.

-

Further purification can be achieved by recrystallization or column chromatography.

Logical Workflow and Diagrams

The general workflow for the electrophilic iodination of pyrazole can be visualized as a sequence of steps starting from the pyrazole substrate and leading to the purified this compound product.

Caption: General workflow for the synthesis of this compound.

The underlying chemical transformation can be represented by a signaling pathway-style diagram, illustrating the key components and the resulting product.

Caption: Key components in the electrophilic iodination of pyrazole.

Conclusion

The synthesis of this compound via electrophilic iodination is a well-established and versatile transformation. The choice of methodology, ranging from classical oxidative iodination using CAN/I₂ to milder conditions with NIS or greener protocols with H₂O₂, can be tailored to the specific substrate and experimental constraints. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting the most appropriate method for their synthetic needs, thereby facilitating the development of novel pyrazole-based compounds for various applications.

References

- 1. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]

- 3. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Iodopyrazole: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodopyrazole is a halogenated heterocyclic compound that has emerged as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique electronic properties and the reactivity of the carbon-iodine bond make it a valuable synthon for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and History

The exploration of pyrazole (B372694) chemistry dates back to the late 19th century, with the first synthesis of the parent pyrazole ring. However, the specific introduction of an iodine atom at the 4-position of the pyrazole nucleus appears to have been systematically investigated later.

A seminal work in the iodination of pyrazoles was published in 1955 by Rudolf Hüttel, Otto Schäfer, and Peter Jochum in Liebigs Annalen der Chemie. While this paper extensively covers the iodination of various pyrazole derivatives, it notably describes the synthesis of 1-methyl-4-iodopyrazole . This marks a key milestone in the history of this compound chemistry.